molecular formula C19H23NO3S2 B2697433 4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine CAS No. 1421483-03-5

4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine

Cat. No.: B2697433
CAS No.: 1421483-03-5
M. Wt: 377.52
InChI Key: SLRUOHLYHJYLNL-UHFFFAOYSA-N
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Description

4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine is a complex organic compound characterized by the presence of a piperidine ring substituted with methoxyphenylthio and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperidine derivative is reacted with 4-methoxyphenylthiomethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then subjected to sulfonylation using phenylsulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets through multiple functional groups makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the piperidine ring, along with the methoxyphenyl and phenylsulfonyl groups, suggests potential activity as an analgesic or anti-inflammatory agent.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with receptor sites, while the methoxyphenyl and phenylsulfonyl groups can form hydrogen bonds and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperazine
  • 4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)morpholine
  • 4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)pyrrolidine

Uniqueness

Compared to similar compounds, 4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine is unique due to the presence of the piperidine ring, which imparts specific pharmacological properties

Properties

IUPAC Name

1-(benzenesulfonyl)-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S2/c1-23-17-7-9-18(10-8-17)24-15-16-11-13-20(14-12-16)25(21,22)19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRUOHLYHJYLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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